N-Acetyl-D-Glucosamine 6-Acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

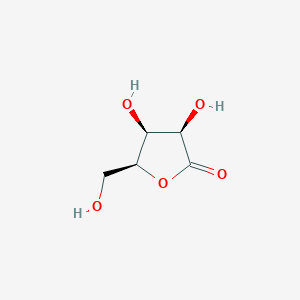

N-Acetyl-D-Glucosamine 6-Acetate, also known as GlcNAc, is a monosaccharide derivative of glucose. It is a key component of bacterial cell wall peptidoglycan, fungal cell wall chitin, and the extracellular matrix of animal cells . It is a white and slightly sweet powder that melts at 221 °C . The solubility of GlcNAc is 25% in water, and 1% aqueous solutions are colorless and clear .

Synthesis Analysis

GlcNAc is produced industrially using chitin as a substrate, by chemical, enzymatic, and biotransformation methods . New methods have been developed to obtain GlcNAc using glucose as a substrate in genetically modified microorganisms . The enzyme N-acetylglucosamine-6-phosphate deacetylase, NagA, catalyzes the hydrolysis of the N-acetyl group of GlcNAc-6-P to yield glucosamine 6-phosphate and acetate .Molecular Structure Analysis

Molecular dynamics simulations and DFT calculations have been performed to demonstrate the structural dynamics and vibrational feature of N-Acetyl-D-glucosamine (NAG) in the solution phase . The crystal structure of the N-acetylglucosamine-6-phosphate (GlcNAc-6-P) deacetylase from E. coli folds into a TIM barrel architecture .Chemical Reactions Analysis

GlcNAc influences cell signaling through the posttranslational modification of proteins by glycosylation. O-linked attachment of GlcNAc to Ser and Thr residues regulates a variety of intracellular proteins . The substrate GlcNAc-Ins is not as large as the polymeric chitin; therefore, a more profiled binding cleft has evolved, providing a site located deeper in the protein to bind the acetyl group .Physical And Chemical Properties Analysis

GlcNAc is a white and slightly sweet powder that melts at 221 °C . The solubility of GlcNAc is 25% in water, and 1% aqueous solutions are colorless and clear .Aplicaciones Científicas De Investigación

Biomedical Engineering

Chitin and its deacetylated derivative chitosan, which are composed of N-acetyl-d-glucosamine, exhibit diverse properties that open up a wide range of applications in various sectors, especially in biomedical science . They are considered as useful biocompatible materials to be used in a medical device to treat, augment or replace any tissue, organ, or function of the body .

Tissue Engineering

Chitosan and its derivatives are promising candidates for supporting materials in tissue engineering applications . They are used in the development of artificial kidneys, skin, bone, cartilage, liver, nerve, tendon, and other tissues .

Wound-Healing Management

The latest advances in biomedical research suggest that chitosan has great promise in wound-healing management products . It is used in burn treatment and other wound-healing applications .

Lectin Histochemistry

N-Acetyl-D-Glucosamine 6-Acetate is used as a sugar for competitive inhibition in lectin histochemistry . This technique is used to study the distribution of carbohydrates in tissues.

Cultivation of Microorganisms

This compound is used as a component in Barbour-Stonner-Kelly (BSK) medium for cultivating Borrelia burgdorferi spirochetes strains . It is also used to suspend Streptococcus pneumoniae strains for inhibition assays .

Production of Glucosamine

N-acetyl-D-glucosamine (GlcNAc) is an important functional monosaccharide. In the production of GlcNAc using recombinant Bacillus subtillis, accumulation of acetate inhibits cell growth and GlcNAc production, which also decreases GlcNAc yield .

Mecanismo De Acción

Target of Action

N-Acetyl-D-Glucosamine 6-Acetate, also known as GlcNAc, primarily targets the extracellular matrix of connective tissue . It is involved in the metabolism of glycoproteins, specifically proteoglycans . Proteoglycans are high-molecular-weight, polyanionic substances that form the ground substance in the extracellular matrix of connective tissue .

Mode of Action

GlcNAc interacts with its targets through a process of glycoprotein metabolism . It is involved in the formation of proteoglycans, which contain many different types of heteropolysaccharide side-chains covalently linked to a polypeptide-chain backbone . These polysaccharides make up to 95% of the proteoglycan structure . The polysaccharide groups in proteoglycans are called glycosaminoglycans (GAGs), which include hyaluronic acid, chondroitin sulfate, dermatan sulfate, keratan sulfate, heparin, and heparan sulfate . All of the GAGs contain derivatives of glucosamine or galactosamine .

Biochemical Pathways

GlcNAc is synthesized through the hexosamine biosynthesis pathway (HBP) . This pathway utilizes substrates including fructose-6-P, glutamine, acetyl-CoA, and UTP to synthesize uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc) . Upon uptake, these amino sugars undergo phosphorylation by phosphokinases and subsequently deacetylation by the enzyme N-acetylglucosamine 6-phosphate deacetylase (nagA) to yield glucosamine-6-phosphate and acetate .

Pharmacokinetics

It is known that the counter anion of the glucosamine salt (ie, chloride or sulfate) is unlikely to play any role in the action or pharmacokinetics of glucosamine .

Result of Action

The glucosamine-containing glycosaminoglycan hyaluronic acid is vital for the function of articular cartilage . GAG chains are fundamental components of aggrecan found in articular cartilage . Aggrecan confers upon articular cartilage shock-absorbing properties . It does this by providing cartilage with a swelling pressure that is restrained by the tensile forces of collagen fibers .

Action Environment

The action of GlcNAc can be influenced by various environmental factors. For instance, in the production of GlcNAc using recombinant Bacillus subtilis, the accumulation of acetate inhibits cell growth and GlcNAc production, which also decreases GlcNAc yield . Additionally, the hydrolytic action of induced chitinases on the chitin fibers of a pathogen’s cell wall impairs its growth and spread .

Direcciones Futuras

Recent studies are revealing new ways in which GlcNAc directly and indirectly mediates cell signaling . These findings raise the questions of what are the sources of GlcNAc that induce cell signaling and how does GlcNAc affect cell function . The final section will examine the possibility of interspecies communication mediated by GlcNAc, which seems likely based on the ubiquitous nature of this amino sugar .

Propiedades

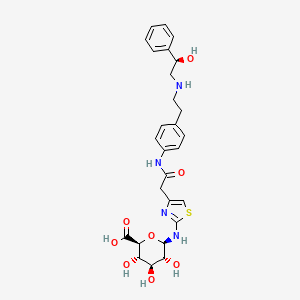

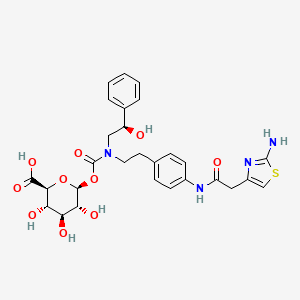

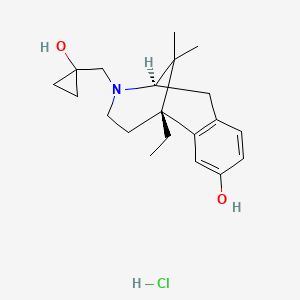

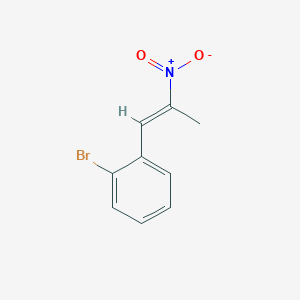

IUPAC Name |

[(2R,3S,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO7/c1-5(13)11-7(3-12)9(16)10(17)8(15)4-18-6(2)14/h3,7-10,15-17H,4H2,1-2H3,(H,11,13)/t7-,8+,9+,10+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHIAIMBGAMWFCB-SGIHWFKDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C=O)C(C(C(COC(=O)C)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](COC(=O)C)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.